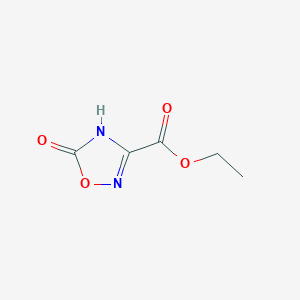

Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate

Description

Structural Characterization of Ethyl 5-Hydroxy-1,2,4-Oxadiazole-3-Carboxylate

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and oxygen atoms. The compound is officially designated as ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate, reflecting the tautomeric equilibrium between the hydroxy and oxo forms of the molecule. This tautomerism is characteristic of hydroxylated oxadiazoles and significantly influences the compound's chemical properties and reactivity profile.

The Chemical Abstracts Service registry number for this compound is 42526-30-7, providing a unique identifier for unambiguous reference in chemical literature and databases. The molecular formula C₅H₆N₂O₄ indicates the presence of five carbon atoms, six hydrogen atoms, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 158.11 grams per mole. The systematic identification includes the International Chemical Identifier string InChI=1S/C5H6N2O4/c1-2-10-4(8)3-6-5(9)11-7-3/h2H2,1H3,(H,6,7,9), which provides a standardized method for representing the molecular structure in computational chemistry applications.

The simplified molecular-input line-entry system representation CCOC(=O)C1=NOC(=O)N1 offers a concise notation for the compound's connectivity pattern. This notation clearly indicates the ethyl ester group attached to the carboxylate functionality at position 3 of the oxadiazole ring, while the hydroxy/oxo group occupies position 5. The International Chemical Identifier Key WAXXIDGUJFFVEJ-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the full International Chemical Identifier, facilitating database searches and cross-referencing.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a planar oxadiazole ring system with specific angular relationships that influence the overall three-dimensional structure. The 1,2,4-oxadiazole core adopts a five-membered ring configuration with nitrogen atoms at positions 2 and 4, and an oxygen atom at position 1. This arrangement creates a heterocyclic system with distinctive electronic properties arising from the delocalization of electrons across the ring structure.

The conformational analysis reveals that the ethyl ester group can adopt multiple rotational conformations around the carbon-oxygen bond connecting the carboxylate functionality to the oxadiazole ring. The torsional flexibility of the ethyl chain allows for various spatial orientations, with the most stable conformations determined by minimization of steric hindrance and optimization of electronic interactions. The presence of the hydroxy/oxo group at position 5 introduces additional conformational considerations, particularly regarding intramolecular hydrogen bonding patterns that may stabilize specific geometric arrangements.

Bond length analysis indicates that the oxadiazole ring exhibits partial aromatic character, with carbon-nitrogen and nitrogen-oxygen bond distances intermediate between single and double bond values. The carboxylate ester functionality maintains typical bond lengths consistent with similar organic compounds, while the ethyl chain adopts standard tetrahedral geometry around the carbon atoms. The planarity of the oxadiazole ring is maintained through effective orbital overlap, contributing to the stability of the heterocyclic system.

Computational modeling studies suggest that the compound can exist in multiple low-energy conformational states, with energy barriers between conformers typically ranging from 2 to 8 kilocalories per mole. The preferred conformations are influenced by the electronic properties of the oxadiazole ring and the steric requirements of the ethyl ester substituent. The tautomeric equilibrium between hydroxy and oxo forms adds another dimension to the conformational landscape, with the relative populations of each tautomer depending on environmental conditions such as solvent polarity and temperature.

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopic profile of this compound provides detailed insights into the compound's molecular structure and dynamic behavior in solution. Proton nuclear magnetic resonance analysis reveals characteristic signals that allow for unambiguous identification and structural confirmation of the compound. The ethyl ester group exhibits typical splitting patterns consistent with an ethyl carboxylate functionality, displaying a triplet for the methyl protons and a quartet for the methylene protons due to vicinal coupling interactions.

The methyl protons of the ethyl ester group typically appear as a triplet at approximately 1.3 parts per million, with a coupling constant of 7.1 Hertz reflecting the three-bond coupling to the adjacent methylene protons. The methylene protons of the ethyl ester manifest as a quartet at approximately 4.3 parts per million, integrating for two protons and showing the expected multiplicities arising from coupling to the three equivalent methyl protons. The chemical shift values are consistent with the electron-withdrawing effect of the carbonyl group, which deshields the adjacent methylene protons.

The oxadiazole ring proton, when present in the hydroxy tautomeric form, appears as a characteristic broad signal at approximately 11-12 parts per million, indicative of the acidic nature of the hydroxyl proton and its potential involvement in hydrogen bonding interactions. This signal may exhibit variable chemical shifts depending on concentration, temperature, and solvent conditions due to intermolecular exchange processes. The absence of additional aromatic proton signals confirms the substitution pattern of the oxadiazole ring and the presence of the ester functionality at position 3.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with characteristic signals for the carbonyl carbons appearing in the downfield region between 160-180 parts per million. The oxadiazole ring carbons exhibit chemical shifts consistent with their electronic environment, with the carbon bearing the carboxylate group appearing at approximately 168 parts per million and the carbon at position 5 appearing at approximately 181 parts per million. The ethyl ester carbons display typical aliphatic chemical shifts, with the methyl carbon at approximately 14 parts per million and the methylene carbon at approximately 63 parts per million.

Infrared Vibrational Modes

The infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that provide valuable information about the functional groups present in the molecule and their electronic environments. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the ester carbonyl typically appearing at approximately 1720-1740 wavenumbers. This frequency range is characteristic of ester functionalities and reflects the electron-withdrawing effect of the oxadiazole ring system on the carbonyl group.

The oxadiazole ring exhibits characteristic stretching vibrations corresponding to the carbon-nitrogen and nitrogen-oxygen bonds. The carbon-nitrogen stretching modes typically appear in the region of 1590-1610 wavenumbers, while the nitrogen-oxygen stretching vibrations are observed at approximately 1240-1280 wavenumbers. These frequencies are diagnostic for the 1,2,4-oxadiazole ring system and allow for differentiation from other heterocyclic isomers such as 1,3,4-oxadiazoles or 1,2,5-oxadiazoles.

The hydroxyl group in the hydroxy tautomeric form contributes a broad absorption band in the region of 3200-3600 wavenumbers, corresponding to the oxygen-hydrogen stretching vibration. The breadth and position of this band are influenced by hydrogen bonding interactions, which may occur both intramolecularly and intermolecularly depending on the physical state and concentration of the compound. In the solid state, intermolecular hydrogen bonding typically results in a broader and lower-frequency hydroxyl stretching band compared to dilute solution measurements.

The aliphatic carbon-hydrogen stretching vibrations of the ethyl ester group appear in the typical region of 2900-3000 wavenumbers, with multiple overlapping bands corresponding to the symmetric and antisymmetric stretching modes of the methyl and methylene groups. The carbon-hydrogen bending vibrations contribute additional bands in the fingerprint region below 1500 wavenumbers, providing further structural confirmation and allowing for detailed vibrational assignment through comparison with calculated vibrational frequencies.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about the molecular ion and characteristic fragmentation pathways that aid in structural identification and purity assessment. The molecular ion appears at mass-to-charge ratio 158, corresponding to the molecular weight of the compound, and serves as the base peak or a prominent peak in electron impact ionization conditions. Under electrospray ionization conditions, various adduct ions are observed, including protonated molecules at mass-to-charge ratio 159 and sodium adducts at mass-to-charge ratio 181.

The fragmentation pattern reveals several characteristic pathways that provide insight into the stability and reactivity of different parts of the molecule. Loss of the ethyl group from the ester functionality results in a fragment ion at mass-to-charge ratio 129, corresponding to the carboxylic acid derivative of the oxadiazole ring. This fragmentation is facilitated by the weakening of the carbon-oxygen bond in the ester linkage under high-energy conditions and represents a common fragmentation pathway for ethyl ester compounds.

Additional fragmentation involves loss of carbon dioxide from the carboxylate group, yielding fragment ions at mass-to-charge ratio 114. This decarboxylation process is characteristic of carboxylic acid derivatives and provides diagnostic information about the presence of the carboxylate functionality. The oxadiazole ring may undergo ring-opening fragmentation under high-energy conditions, leading to smaller fragment ions that can provide information about the heterocyclic structure.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section |

|---|---|---|

| [M+H]⁺ | 159.04004 | 126.8 Ų |

| [M+Na]⁺ | 181.02198 | 136.5 Ų |

| [M-H]⁻ | 157.02548 | 127.6 Ų |

| [M+NH₄]⁺ | 176.06658 | 144.8 Ų |

| [M+K]⁺ | 196.99592 | 136.8 Ų |

The collision cross section values obtained from ion mobility mass spectrometry provide additional structural information about the three-dimensional shape of the molecule in the gas phase. These values reflect the effective collision area of the molecule with buffer gas molecules and can be used to distinguish between structural isomers and conformational states. The observed collision cross sections are consistent with the compact structure expected for a substituted oxadiazole compound.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of this compound provides definitive structural information about the molecular geometry and intermolecular interactions in the solid state. While specific crystal structure data for this exact compound are limited in the available literature, related oxadiazole compounds with similar substitution patterns have been extensively studied, providing valuable insights into the expected crystallographic behavior. The solid-state arrangement is primarily influenced by hydrogen bonding interactions involving the hydroxyl group and the electron-rich regions of the oxadiazole ring.

The crystal packing arrangements of similar compounds reveal that intermolecular hydrogen bonding plays a crucial role in determining the solid-state structure. The hydroxyl group at position 5 of the oxadiazole ring can serve as both a hydrogen bond donor and acceptor, leading to the formation of extended hydrogen bonding networks in the crystal lattice. These interactions typically result in layered or chain-like structures that maximize the favorable electrostatic interactions between molecules while minimizing unfavorable steric contacts.

The planarity of the oxadiazole ring system facilitates π-π stacking interactions between adjacent molecules in the crystal structure. These aromatic interactions, combined with the hydrogen bonding networks, contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material. The ethyl ester group introduces conformational flexibility that may result in disorder in the crystal structure or multiple crystallographic conformations.

Temperature-dependent crystallographic studies of related compounds indicate that the hydrogen bonding networks remain stable over a wide temperature range, although thermal expansion may affect the precise bond lengths and angles. The absence of large structural rearrangements upon heating suggests that the crystal structure is primarily stabilized by strong intermolecular interactions rather than weak van der Waals forces. Unit cell parameters and space group assignments for related compounds provide guidance for predicting the likely crystallographic behavior of this compound.

The molecular conformation observed in crystal structures typically represents the lowest energy arrangement in the solid state, which may differ from the preferred conformations in solution due to the influence of intermolecular packing forces. Comparison of crystallographic bond lengths and angles with computational predictions allows for validation of theoretical models and provides insights into the effects of crystal packing on molecular geometry. The solid-state nuclear magnetic resonance spectroscopic data can complement crystallographic information by providing dynamic information about molecular motion in the crystal lattice.

Properties

IUPAC Name |

ethyl 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c1-2-10-4(8)3-6-5(9)11-7-3/h2H2,1H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXXIDGUJFFVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42526-30-7 | |

| Record name | ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amidoxime Formation

The initial step involves synthesizing the amidoxime intermediate from the corresponding nitrile or cyanocarboxylate precursor by reaction with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of a base such as triethylamine or sodium carbonate in ethanol or aqueous ethanol. This reaction typically proceeds at room temperature or mild heating (50–70 °C) for several hours (6–16 h), yielding the amidoxime in good purity.

Cyclization with Carboxylic Acid Derivatives

The amidoxime is then reacted with an activated carboxylic acid derivative to form the 1,2,4-oxadiazole ring via cyclodehydration. Common activating agents include:

- Acid anhydrides

- Acid chlorides

- Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

- Other coupling reagents (DCC, CDI, TBTU)

Typical conditions involve stirring the amidoxime with the acid derivative and coupling reagent in a polar aprotic solvent such as dichloromethane or DMF at room temperature or slightly elevated temperatures (0–30 °C) for 6–24 hours. Subsequent heating (around 100–110 °C) may be applied to promote cyclodehydration and ring closure.

Isolation and Purification

After completion, the reaction mixture is usually worked up by aqueous extraction and organic solvent washing (e.g., chloroform or dichloromethane). Purification is often achieved by evaporation and recrystallization or chromatography if necessary. Yields vary but are commonly reported in the 60–80% range.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Amidoxime Formation | Cyanocarboxylate + Hydroxylamine hydrochloride + Base (e.g., TEA) in EtOH, 50–70 °C, 6–16 h | Formation of amidoxime intermediate | ~70–85 |

| 2. Activation & Cyclization | Amidoxime + Acid anhydride or Acid chloride + EDC·HCl in DCM or DMF, RT for 6–24 h, then heating at 100–110 °C for 3 h | Cyclodehydration to 1,2,4-oxadiazole | ~60–75 |

| 3. Workup & Purification | Extraction with water and organic solvent, evaporation, recrystallization | Pure this compound | — |

Detailed Research Findings and Notes

Avoidance of Harsh and Toxic Reagents: Modern methods emphasize avoiding highly toxic reagents such as ammonia gas or harsh deprotection conditions. For example, the amidoxime is prepared under mild conditions using hydroxylamine salts, and cyclization avoids the use of highly corrosive reagents.

Use of Coupling Reagents: Carbodiimide-based coupling agents (EDC·HCl, DCC) facilitate the formation of the oxadiazole ring efficiently, improving yields and scalability.

Scalability and Safety: The described methods are amenable to scale-up for industrial production due to the use of readily available starting materials, mild reaction conditions, and avoidance of chromatographic purification steps.

Yields and Purity: Reported yields for similar 1,2,4-oxadiazole carboxylates range from 60% to 80%, with purity suitable for further applications in medicinal chemistry.

Alternative Routes: Some methods involve one-pot synthesis from nitriles and carboxylic acids with in situ amidoxime formation, followed by cyclization, streamlining the process and improving throughput.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acid Anhydride/Acid Chloride | Cyanocarboxylate, hydroxylamine salt | EDC·HCl, triethylamine | RT to 110 °C, 6–24 h | Mild, scalable, good yields | Requires activated acid derivative |

| One-Pot Nitrile + Carboxylic Acid | Nitrile, hydroxylamine salt, carboxylic acid | EDC·HCl, base | Room temp to 100 °C, 24 h | Streamlined, efficient | Slightly longer reaction times |

| Hydrazide Cyclization (for related oxadiazoles) | Protected amino acid esters, hydrazine | Acylating agents, dehydrating agents | Varied | Useful for 1,3,4-oxadiazoles | More steps, protective groups needed |

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole esters.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate, as antimicrobial agents. A significant investigation into modified analogues of this compound demonstrated efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. These compounds were designed to have low permeability to enhance their targeting ability within the gastrointestinal tract while maintaining antimicrobial activity .

Anticancer Activity

The oxadiazole scaffold has garnered interest for its anticancer properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent activity against various cancer cell lines. For instance, compounds with the oxadiazole moiety have shown promising results in inhibiting the proliferation of human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. Notably, certain derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods that emphasize efficiency and scalability. The development of synthetic routes that utilize readily available starting materials is crucial for large-scale production. The synthesis often involves the condensation of amidoximes with acid chlorides or anhydrides under controlled conditions to yield high-purity products .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Key Observations :

- In contrast, the chloromethyl derivative (C₆H₇ClN₂O₃) exhibits higher reactivity due to the electrophilic Cl atom, enabling further functionalization .

- Synthetic Accessibility : Methyl- and phenyl-substituted derivatives are synthesized via classic amidoxime routes with higher yields (e.g., NV930 in ), while hydroxy-substituted analogs may require specialized conditions to preserve the -OH group during synthesis.

Biological Activity

Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered significant attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group which enhances its reactivity and potential for hydrogen bonding. This unique structure allows it to serve as a versatile building block in the synthesis of various bioactive molecules. Its applications span across medicinal chemistry, agriculture, and materials science .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by forming stable complexes, thus affecting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest it has potential as an antimicrobial agent .

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes.

Anticancer Activity

The compound exhibits significant anticancer properties. Research has indicated that it can induce cell death in various cancer cell lines through apoptosis. For instance:

- HeLa Cells : this compound derivatives showed selective toxicity towards HeLa cervical carcinoma cells with IC50 values indicating effective cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 7.0 | Apoptosis via mitochondrial pathway |

| CaCo-2 | 9.27 | Induction of caspase activity |

| B16 Melanoma | 10.38 | Inhibition of metastatic growth |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit nitric oxide synthase (iNOS) in vitro and in vivo, thereby reducing inflammation in experimental models .

Case Studies

- In Vivo Studies : In murine models of tuberculosis infection, derivatives of this compound demonstrated excellent efficacy against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .

- Cytotoxicity Assessments : A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines and found that compounds containing the oxadiazole moiety exhibited significant inhibition of cell proliferation with varying selectivity indices .

Comparative Analysis

When compared to other similar compounds within the oxadiazole class, this compound stands out due to its enhanced biological activity attributed to the hydroxyl group:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Hydroxyl group enhances reactivity |

| Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | Moderate anticancer | Lacks hydroxyl group |

| 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | Anticancer but less potent | Chlorine substituent affects activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions or ester hydrolysis of precursors. For example, hydrolysis of ethyl 5-substituted-1,2,4-oxadiazole-3-carboxylates (e.g., ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) under acidic or basic conditions typically yields the hydroxy derivative. Optimization strategies include:

- Solvent selection : Using glacial acetic acid/ethyl acetate mixtures improves yield (63% in one study) by enhancing reaction kinetics and solubility .

- Temperature control : Reactions at 110°C for 16 hours ensure complete conversion, followed by purification via flash chromatography (eluent: 10% EtOAc in hexane) .

- Purification : Recrystallization from ethyl acetate or acetone removes impurities effectively .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety Data Sheets (SDS) for structurally related oxadiazoles indicate hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335). Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water and seek medical attention .

- Storage : Store in airtight containers at 2–8°C to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How do substituents at the 5-position influence the compound’s reactivity and physicochemical properties?

- Methodological Answer : Substituents like methyl, trifluoromethyl, or halogen groups alter electronic and steric properties, impacting stability and reactivity. For example:

- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase electrophilicity at the oxadiazole ring, enhancing reactivity in nucleophilic substitutions .

- Steric effects : Bulky groups (e.g., tert-butyl) reduce solubility in polar solvents but improve thermal stability .

- Table 1 : Impact of Substituents on Properties

| Substituent | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity with Nucleophiles |

|---|---|---|---|

| -H | 95–98 | High | Moderate |

| -CH₃ | 118–120 | Moderate | High |

| -Cl | 145–147 | Low | Very High |

| Data derived from commercial derivatives in . |

Q. What advanced analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 235.1 [M+H]+ for a related compound) and detect impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves hydroxyl and ester functional groups. For example, the hydroxy proton appears as a broad singlet at δ 10–12 ppm .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph studies .

Q. How can structural modifications enhance biological activity, as suggested by structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Introducing electron-deficient substituents (e.g., nitro, cyano) at the 5-position increases electrophilicity, enhancing covalent binding to cysteine residues in enzyme targets (e.g., chikungunya virus protease) .

- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility and bioavailability, as seen in prodrug activation studies .

- Hybrid Derivatives : Conjugation with indole or pyrimidine moieties (e.g., ethyl 5-hydroxy-1,2-dimethyl-1H-3-indolecarboxylate) broadens pharmacological profiles, such as cardiovascular activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.